molecular formula C9H15NO2S B13608909 Tert-butyl 4-isothiocyanatobutanoate

Tert-butyl 4-isothiocyanatobutanoate

Cat. No.: B13608909
M. Wt: 201.29 g/mol
InChI Key: YZBVIBWKDPQPMT-UHFFFAOYSA-N
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Description

Tert-butyl 4-isothiocyanatobutanoate is an organic compound featuring a tert-butyl ester group and an isothiocyanate (-N=C=S) functional group at the fourth carbon of a butanoate backbone.

Properties

Molecular Formula

C9H15NO2S

Molecular Weight

201.29 g/mol

IUPAC Name

tert-butyl 4-isothiocyanatobutanoate

InChI

InChI=1S/C9H15NO2S/c1-9(2,3)12-8(11)5-4-6-10-7-13/h4-6H2,1-3H3

InChI Key

YZBVIBWKDPQPMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCN=C=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 4-isothiocyanatobutanoate can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl 4-aminobutanoate with thiophosgene. The reaction typically proceeds under mild conditions, with the thiophosgene acting as the isothiocyanate source. The reaction can be carried out in an organic solvent such as dichloromethane, and the product is purified through standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized to minimize the use of hazardous reagents and to maximize efficiency. The use of phase-transfer catalysts and other advanced techniques can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-isothiocyanatobutanoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include primary and secondary amines, typically under mild conditions.

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.

Major Products

Scientific Research Applications

Tert-butyl 4-isothiocyanatobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins through thiourea formation.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of tert-butyl 4-isothiocyanatobutanoate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups on proteins. This covalent modification can alter the function of the target biomolecule, leading to various biological effects. The specific pathways and molecular targets depend on the context of its use, such as in therapeutic applications or biochemical studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Tert-butyl 4-isothiocyanatobutanoate with its closest analog, E-4-ethyl 4-isothiocyanatobutanoate, and a structurally distinct tert-butyl compound (from the SDS in ) to highlight key differences:

Parameter This compound E-4-ethyl 4-isothiocyanatobutanoate tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate
Structure Butanoate ester with tert-butyl and -N=C=S Butanoate ester with ethyl and -N=C=S Pyrrolidine-carboxylate with tert-butyl, hydroxymethyl, and methoxyphenyl groups
Molecular Weight (g/mol) ~203 (estimated) ~175 (estimated) 307.4 (confirmed)
Biological Activity Not directly studied Enhances cisplatin efficacy in A2780 cells at 5 μM No reported biological activity in SDS
Stability Likely high due to tert-butyl steric hindrance Moderate (ethyl ester less sterically shielded) Stable under recommended storage conditions
Toxicity Insufficient data No acute toxicity reported at 5 μM No known hazards, but toxicology data incomplete
Applications Hypothesized use in drug delivery or synthesis Studied in cancer therapy synergism Laboratory chemical R&D

Key Findings:

Ester Group Impact: The tert-butyl group confers greater stability and lipophilicity compared to the ethyl group, which may improve shelf life and membrane permeability. However, this could also reduce aqueous solubility, limiting bioavailability .

Functional Group Activity: The isothiocyanate group in both butanoate derivatives is bioactive, likely contributing to their interaction with cellular components (e.g., platinum modulation in cisplatin-treated cells) . The absence of isothiocyanate in the SDS compound () underscores the critical role of this group in conferring biological activity.

Toxicity and Safety: Both tert-butyl compounds lack comprehensive toxicological data, highlighting a research gap.

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